molecular formula C10H19NO4 B12825341 tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate

tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate

Cat. No.: B12825341
M. Wt: 217.26 g/mol
InChI Key: AEWHQLLHNFDXBN-BWZBUEFSSA-N
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Description

tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the formation of the cyclobutyl ring. The tert-butyl group is introduced through a carbamate formation reaction, which involves the reaction of an amine with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-4-6(5-12)8(7)13/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6-,7-,8-/m1/s1

InChI Key

AEWHQLLHNFDXBN-BWZBUEFSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]1O)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1O)CO

Origin of Product

United States

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